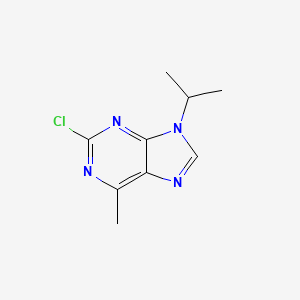
6-ethylnaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When this group is attached to a naphthalene ring, as in your compound, it’s known as naphthoic acid . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of naphthoic acids involves a carboxylic acid group attached to a naphthalene ring. The exact structure would depend on the position of the ethyl group in "6-ethylnaphthalene-2-carboxylic acid" .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction, and reactions with bases to form salts . Naphthalene rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar hydrocarbons or alcohols due to their ability to form dimeric structures via hydrogen bonding . The physical and chemical properties of “6-ethylnaphthalene-2-carboxylic acid” would depend on the exact structure of the compound .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-ethylnaphthalene-2-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Naphthalene", "Ethyl bromide", "Sodium hydroxide", "Sodium carbonate", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Naphthalene is reacted with ethyl bromide in the presence of sodium hydroxide to form 6-ethyl naphthalene.", "6-ethyl naphthalene is then oxidized with sodium dichromate in sulfuric acid to form 6-ethyl naphthalene-2-carboxylic acid.", "The carboxylic acid group is then activated by reacting with chloroacetic acid in the presence of sodium hydroxide to form 6-ethyl naphthalene-2-carboxylic acid chloroacetate.", "The chloroacetate is then converted to the corresponding diazonium salt by reacting with sodium nitrite in hydrochloric acid.", "The diazonium salt is then coupled with sodium nitrate in the presence of sodium hydroxide to form the corresponding azo compound.", "The azo compound is then reduced with sodium dithionite in hydrochloric acid to form the corresponding amine.", "The amine is then diazotized again with sodium nitrite in hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is then dried over sodium sulfate and concentrated to yield 6-ethylnaphthalene-2-carboxylic acid as a white solid." ] } | |
Número CAS |
113305-48-9 |
Nombre del producto |
6-ethylnaphthalene-2-carboxylic acid |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



